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Compound of Interest

Compound Name:
4-(3-Methoxypropoxy)-2-

methylbenzoic acid

Cat. No.: B12077738

Get Quote

Introduction & Chemical Identity
4-(3-Methoxypropoxy)-2-methylbenzoic acid is a functionalized benzoic acid derivative

characterized by a lipophilic ether tail and an ionizable carboxylic acid headgroup.[1] In drug

discovery, it serves two primary roles:

Structural Probe (Bioisostere): It acts as a phenyl-analog of the pyridine ring found in

Rabeprazole and other PPIs, allowing researchers to assess the necessity of the pyridine

nitrogen for H+/K+ ATPase accumulation.[1]

Synthetic Intermediate: A building block for constructing complex ether-linked

pharmacophores.[1]
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Property Value (Estimated) Relevance to Assays

Molecular Weight ~224.25 g/mol
Calculation of Molar

concentrations.[1]

pKa (Acid) ~4.5 - 4.8

Ionized at physiological pH

(7.4); Neutral at gastric pH

(<4.0).[1]

LogP ~2.8 - 3.2

Moderate lipophilicity; likely

permeable but requires DMSO

for stock.[1]

Solubility
Low in water (pH < 5); High in

alkaline buffers & DMSO.[1]

Critical: Precipitates in acidic

assay media if not buffered.[1]

Handling & Formulation Protocol
Objective: To prepare stable stock solutions and prevent precipitation during in vitro dosing.

Reagents
Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).[1]

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Procedure
Stock Preparation (100 mM):

Weigh 22.4 mg of 4-MPMBA.[1]

Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

Working Solution (Assay Medium):

Step A (Intermediate Dilution): Dilute 100 mM stock 1:10 in DMSO to generate 10 mM.
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Step B (Final Dosing): Dilute the 10 mM stock 1:1000 into pre-warmed culture medium

(pH 7.4) to achieve 10 µM (0.1% DMSO final).

Critical Check: Visually inspect for precipitation.[1] If the medium turns cloudy (common in

serum-free media), sonicate for 5 mins or increase the BSA (Bovine Serum Albumin)

concentration to 0.5% to act as a carrier.[1]

Protocol A: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the safe concentration window (IC50) in relevant cell lines (e.g., HEK293

or HepG2) before efficacy testing.

Principle
The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in

metabolically active cells.[1]

Workflow Diagram

Cell Seeding
(HEK293, 10k cells/well)

Incubation
(24h, 37°C, 5% CO2)

Compound Treatment
(0.1 - 100 µM 4-MPMBA)

MTT Addition
(0.5 mg/mL, 4h)

Solubilization
(DMSO, 10 min)

Read Absorbance
(OD 570 nm)

Click to download full resolution via product page

Caption: Standard workflow for assessing cytotoxicity of 4-MPMBA using the MTT colorimetric

assay.

Step-by-Step Methodology
Seeding: Plate HEK293 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM + 10% FBS.

Incubate for 24 hours.

Treatment:

Prepare a serial dilution of 4-MPMBA in medium (Range: 0.1, 1, 10, 50, 100 µM).[1]

Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Triton X-100).[1]
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Replace medium with 100 µL of treatment solution.[1] Incubate for 24 or 48 hours.

MTT Addition:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

Incubate for 3–4 hours at 37°C until purple precipitates are visible.

Solubilization:

Carefully aspirate the medium (do not disturb crystals).[1]

Add 100 µL of DMSO to dissolve formazan crystals.[1] Shake plate for 10 mins.

Measurement: Read absorbance at 570 nm (reference 630 nm).

Analysis: Calculate % Viability =

.[1] Plot dose-response curve to determine IC50.[1]

Protocol B: Metabolic Stability (Microsomal
Stability)
Objective: Assess the susceptibility of the 3-methoxypropoxy ether tail to O-dealkylation by

Cytochrome P450 enzymes (likely CYP2C19 or CYP3A4).[1]

Mechanism of Instability
The ether linkage is a common site for metabolic attack.[1]

Reaction: 4-MPMBA + NADPH + O2

[Hemiacetal Intermediate]

4-Hydroxy-2-methylbenzoic acid + 3-Methoxypropanal.[1]

Workflow Diagram
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Reaction Mix:
1 µM 4-MPMBA

0.5 mg/mL Liver Microsomes

Pre-incubation
(5 min, 37°C)

Start Reaction:
Add NADPH (1 mM)

Sampling Points:
0, 5, 15, 30, 60 min

Quench:
Ice-cold Acetonitrile + IS

Analysis:
LC-MS/MS (Parent Depletion)

Click to download full resolution via product page

Caption: Kinetic assay to determine the intrinsic clearance (CLint) of 4-MPMBA in liver

microsomes.

Step-by-Step Methodology
Preparation:

Prepare Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

Thaw Human/Rat Liver Microsomes on ice.

Incubation:
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In a 96-well deep-well plate, mix:

445 µL Buffer

5 µL Microsomes (20 mg/mL stock

0.5 mg/mL final)

0.5 µL 4-MPMBA (1 mM stock

1 µM final)

Pre-incubate at 37°C for 5 minutes.

Initiation: Add 50 µL of NADPH Regenerating System (or 10 mM NADPH solution).[1]

Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into a plate

containing 150 µL ice-cold Acetonitrile (with Internal Standard, e.g., Tolbutamide).

Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins.

LC-MS/MS Analysis: Inject supernatant. Monitor the transition for 4-MPMBA (Parent) and

look for the metabolite (Loss of -C4H9O, Mass shift -73 Da).[1]

Protocol C: Permeability (PAMPA)
Objective: Predict oral absorption. As a carboxylic acid, 4-MPMBA permeability will be highly

pH-dependent.[1]

Experimental Design
Donor Plate (Bottom): pH 5.0 (Simulating upper intestine/duodenum microclimate).[1]

Acceptor Plate (Top): pH 7.4 (Simulating plasma).[1]

Membrane: PVDF filter coated with 2% Lecithin in Dodecane.[1]
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Condition
Expected Permeability (

)
Mechanism

pH 5.0 (Donor)
High (> 10

10⁻⁶ cm/s)

Molecule is largely neutral

(protonated), crossing the lipid

membrane easily.[1]

pH 7.4 (Donor)
Low (< 1

10⁻⁶ cm/s)

Molecule is ionized (COO⁻),

repelled by the lipid bilayer.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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